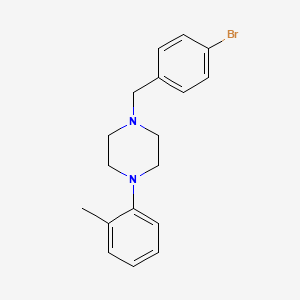
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, also known as MPID, is a synthetic compound that has gained attention in the scientific research community due to its potential use in various fields of study.
作用机制
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione's mechanism of action as a tubulin polymerization inhibitor involves binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division, leading to cell death. 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione's electron-donating properties make it an effective building block for organic semiconductors, allowing for the efficient transfer of electrons in electronic devices.
Biochemical and Physiological Effects:
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo studies, making it a promising candidate for further research and potential use in medical applications. In addition, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been shown to have high thermal stability, which is important for its use in organic electronics and optoelectronics.
实验室实验的优点和局限性
The advantages of using 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity, high thermal stability, and potential use in various fields of research. However, the limitations of using 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione include its relatively low solubility in common solvents and the need for optimization of its synthesis method to increase yield and reduce the use of toxic solvents.
未来方向
There are several future directions for 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione research, including its use as a potential cancer treatment, its optimization for use in organic electronics and optoelectronics, and its potential use as a fluorescent probe for imaging applications. In addition, further studies are needed to optimize the synthesis method of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione to increase yield and reduce the use of toxic solvents. Overall, the potential applications of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione make it a promising candidate for further research and development.
合成方法
The synthesis of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione involves the reaction of 2-acetylindene with methyl 4-pyridyl ketone in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione. This method has been optimized to increase the yield of 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione and reduce the use of toxic solvents.
科学研究应用
2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been studied for its potential use in various fields of research such as cancer treatment, organic electronics, and optoelectronics. In cancer treatment, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has shown promising results as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to cell death and has been shown to be effective against various cancer cell lines. In organic electronics and optoelectronics, 2-(1-methyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione has been used as a building block for organic semiconductors due to its electron-donating properties and high thermal stability.
属性
IUPAC Name |
2-(1-methylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWLYYIZFPGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355204 |
Source


|
| Record name | SMR000102650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione | |
CAS RN |
49803-29-4 |
Source


|
| Record name | SMR000102650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)


![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)


![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)